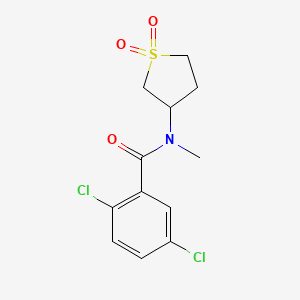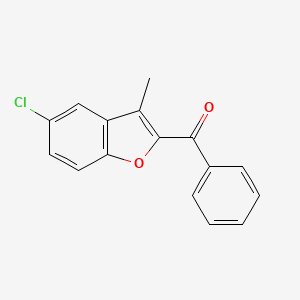![molecular formula C27H32BF4N B2686924 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate CAS No. 73286-97-2](/img/structure/B2686924.png)
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate, commonly known as BB-Q, is a fluorescent dye that has been widely used in scientific research. BB-Q is a cationic dye that can bind to negatively charged molecules, such as DNA, RNA, and proteins. Due to its unique properties, BB-Q has become an important tool in various fields of research, including biochemistry, molecular biology, and cell biology.
作用机制
The mechanism of action of BB-Q involves the binding of the dye to negatively charged molecules, such as DNA, RNA, and proteins. Upon binding, the fluorescence intensity of BB-Q is greatly enhanced, which allows for the detection of the target molecule.
Biochemical and Physiological Effects:
BB-Q does not have any known biochemical or physiological effects, as it is not a drug and is not used for therapeutic purposes. BB-Q is solely used as a research tool for the detection of nucleic acids and proteins.
实验室实验的优点和局限性
The advantages of using BB-Q in lab experiments include its high selectivity for nucleic acids and proteins, its high sensitivity for detection, and its ease of use. BB-Q is also relatively inexpensive compared to other fluorescent dyes.
The limitations of using BB-Q in lab experiments include its limited solubility in aqueous solutions, which can limit its use in certain applications. In addition, BB-Q can be toxic to cells at high concentrations, which can limit its use in live-cell imaging experiments.
未来方向
There are several future directions for the use of BB-Q in scientific research. One potential application is the development of new fluorescent probes based on the structure of BB-Q. These probes could have improved properties, such as increased solubility and reduced toxicity.
Another potential application is the use of BB-Q in the development of new diagnostic tools for the detection of nucleic acids and proteins in clinical samples. BB-Q-based assays could provide a rapid and sensitive method for the detection of disease biomarkers, which could improve patient outcomes.
Overall, BB-Q is a valuable tool for scientific research, and its unique properties make it a useful tool for the detection of nucleic acids and proteins. As new applications are developed, BB-Q will continue to play an important role in advancing our understanding of biological systems.
合成方法
The synthesis of BB-Q involves the reaction of 2-tert-butyl-4-phenylquinoline with butyl bromide in the presence of a strong base, followed by the addition of tetrafluoroboric acid. The reaction yields BB-Q as a white crystalline solid, which is then purified by recrystallization.
科学研究应用
BB-Q has been widely used in scientific research as a fluorescent probe for the detection of DNA, RNA, and proteins. BB-Q can selectively bind to double-stranded DNA and RNA, and its fluorescence intensity is greatly enhanced upon binding. This property makes BB-Q a useful tool for the detection of nucleic acids in various biological samples, including cells and tissues.
In addition to its use as a nucleic acid probe, BB-Q has also been used as a tool for the detection of protein-protein interactions. BB-Q can selectively bind to proteins that have exposed hydrophobic patches, and its fluorescence intensity is greatly enhanced upon binding. This property makes BB-Q a useful tool for the detection of protein-protein interactions in various biological samples.
属性
IUPAC Name |
1-butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N.BF4/c1-5-6-18-28-25(27(2,3)4)19-24(20-12-8-7-9-13-20)23-17-16-21-14-10-11-15-22(21)26(23)28;2-1(3,4)5/h7-15,19H,5-6,16-18H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPKGXCKFNPADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2686843.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)


![2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2686853.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2686858.png)
![methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2686859.png)
![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2686861.png)
![3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2686862.png)
